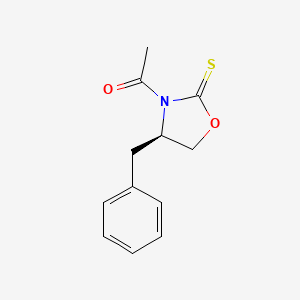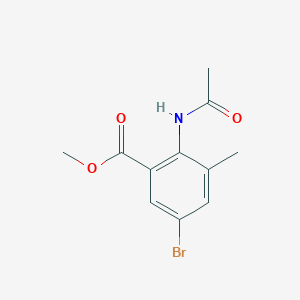
(R)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone
Overview
Description
(R)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone is a chemical compound belonging to the oxazolidinone derivatives family. This compound is characterized by its unique structure, which includes a benzyl group attached to the 4-position of a thioxooxazolidin-3-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone typically involves the following steps:
Formation of the Oxazolidinone Core: The oxazolidinone ring is usually formed through a cyclization reaction involving amino acids or their derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the oxazolidinone core in the presence of a Lewis acid catalyst.
Thiolation: The thioxo group is introduced by reacting the oxazolidinone derivative with a thiolating agent, such as Lawesson's reagent.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (R)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thioxo group to a sulfoxide or sulfone group.
Reduction: Reduction reactions can reduce the oxazolidinone ring to an amine derivative.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolidinones.
Scientific Research Applications
Chemistry: This compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism by which (R)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The thioxo group can act as a bioisostere for carbonyl groups, influencing the binding affinity and selectivity of the compound towards biological targets. The benzyl group enhances the lipophilicity of the molecule, facilitating its interaction with cell membranes and proteins.
Comparison with Similar Compounds
(R)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)propan-1-one: A structural isomer with a longer carbon chain.
(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone: The enantiomer of the compound, differing only in the spatial arrangement of atoms.
Uniqueness: (R)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone stands out due to its specific stereochemistry and the presence of the thioxo group, which imparts unique chemical and biological properties compared to its isomers and enantiomers.
Properties
IUPAC Name |
1-[(4R)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9(14)13-11(8-15-12(13)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDBJJDTFGOQU-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(COC1=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](COC1=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B3279577.png)



